molecular formula C8H12O3S B6178096 1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2742657-26-5

1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B6178096
CAS No.: 2742657-26-5
M. Wt: 188.25 g/mol
InChI Key: YTDJMYPVQVWQMK-UHFFFAOYSA-N
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Description

1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a methylsulfanyl group attached to a bicyclic oxabicyclohexane ring, which is further substituted with a carboxylic acid group. The compound’s distinct structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Ring: The initial step involves the formation of the oxabicyclohexane ring through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the methylsulfanyl group may interact with thiol-containing enzymes, affecting their function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other similar compounds, such as:

    1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

    1-[(ethylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

2742657-26-5

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

1-(methylsulfanylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C8H12O3S/c1-12-5-8-2-7(3-8,4-11-8)6(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

YTDJMYPVQVWQMK-UHFFFAOYSA-N

Canonical SMILES

CSCC12CC(C1)(CO2)C(=O)O

Purity

95

Origin of Product

United States

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